2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentylthio, piperidinyl, and methylsulfonyl groups would likely influence its three-dimensional structure and potentially its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfur atom in the cyclopentylthio group might be susceptible to oxidation, and the nitrogen atom in the piperidinyl group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications
Enzyme Inhibitory Applications
A significant area of research involves the synthesis of compounds for enzyme inhibition. For instance, derivatives synthesized through conventional and microwave-assisted protocols demonstrated potential inhibition against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound exhibited notable activity against these enzymes, indicating the potential of similar structures for therapeutic applications in conditions where enzyme inhibition is beneficial (Virk et al., 2018). Similarly, another study synthesized derivatives targeting AChE and BChE, and lipoxygenase (LOX) enzymes, highlighting the broad spectrum of enzyme targets that such compounds can influence (Khalid et al., 2014).
Antibacterial Applications
The antibacterial potential of N-substituted acetamide derivatives has also been explored, with certain compounds showing moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. This suggests the promise of acetamide derivatives, including those similar to 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, in developing new antibacterial agents (Iqbal et al., 2017).
Antitumor and Anticancer Applications
Research into the antitumor activity of related compounds has yielded promising results. For example, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown inhibitory effects on various cell lines, with specific derivatives demonstrating comparable efficacy to established chemotherapy drugs. This indicates the potential for developing anticancer drugs from similarly structured compounds (Albratty et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a drug .
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S2/c1-21(18,19)16-8-6-12(7-9-16)10-15-14(17)11-20-13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKHOAPPUORDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide |
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